5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one
Description
5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one is a spirocyclic compound characterized by a unique bicyclic structure combining a six-membered oxaspiro ring system. Such spirocyclic frameworks are valued as versatile small-molecule scaffolds for drug discovery, particularly in targeting neurological receptors or enzyme modulators .
Properties
IUPAC Name |
5-fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FIO2/c9-8(5-10)7(2-1-3-7)4-6(11)12-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONTVEYZSQHKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2(CI)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated precursor with an iodomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
To contextualize its properties, we compare 5-fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one with structurally related compounds, focusing on substituents, heteroatom placement, and functional utility.
Structural Analogues
Key Differences and Implications
- Substituent Effects: The fluorine and iodomethyl groups in the target compound confer distinct electronic and steric properties. Fluorine’s electronegativity enhances metabolic stability, while the iodomethyl group provides a handle for further functionalization (e.g., cross-coupling reactions). In contrast, the aminomethyl derivative is more suited for targeting protonable biological targets like ion channels.
- Heteroatom Variations :
Replacing oxygen with nitrogen (6-aza vs. 6-oxa) alters solubility and hydrogen-bonding capacity. For example, 5-(iodomethyl)-6-azaspiro may exhibit better membrane permeability than the 6-oxa analogue. - Functional Group Diversity :
The thia-spiro compound introduces sulfur, which can influence redox behavior and metal coordination, expanding utility in catalysis or chelation-based therapies.
Stability and Handling
- Fluorinated spiro compounds generally exhibit enhanced thermal stability compared to non-fluorinated analogues. However, the iodomethyl group may introduce light sensitivity, necessitating storage in amber vials .
- In contrast, azaspiro derivatives (e.g., 5-Oxa-7-azaspiro) require stringent temperature control (2–8°C) to prevent decomposition.
Biological Activity
5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a spiro center that connects two cyclic structures. Its chemical formula is , and it possesses notable features such as:
- Molecular Weight : 253.06 g/mol
- IUPAC Name : this compound
- CAS Number : 1935986-52-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine and iodine atoms enhances its reactivity and binding affinity, which can lead to significant biological effects.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The ID50 values for some related compounds suggest that they can effectively inhibit bacterial growth at low concentrations (ID50 = for E. coli) .
Anticancer Potential
Preliminary studies have indicated that spirocyclic compounds may possess anticancer properties. For example, certain derivatives have been tested against leukemia cell lines, showing varying degrees of cytotoxicity. The effectiveness often correlates with the structural modifications made to the core spirocyclic framework.
Enzyme Inhibition
The compound may also act as an inhibitor for specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the modulation of cancer cell growth and has been a focus in developing targeted therapies .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
